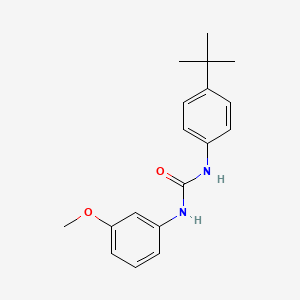

N-(4-tert-butylphenyl)-N'-(3-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

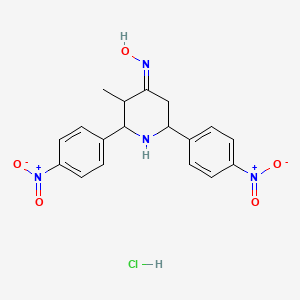

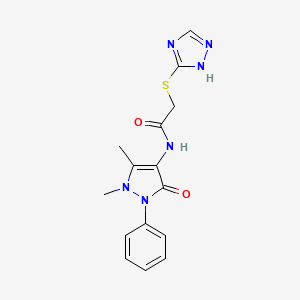

“N-(4-tert-butylphenyl)-N'-(3-methoxyphenyl)urea” is a chemical compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group connected to two amine groups. These compounds have diverse applications in organic synthesis, material science, and have been studied for various pharmacological properties.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For compounds similar to “N-(4-tert-butylphenyl)-N'-(3-methoxyphenyl)urea,” directed lithiation followed by reaction with electrophiles has been demonstrated as a viable pathway. For instance, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea with n-BuLi in THF allows for subsequent electrophilic substitution, yielding various substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, has been determined using X-ray crystallography, showing disordered tert-butyl groups attached to the benzene ring, indicating potential structural similarities and complexities in “N-(4-tert-butylphenyl)-N'-(3-methoxyphenyl)urea” (Kagawa, Sagawa, & Kakuta, 1993).

Aplicaciones Científicas De Investigación

Directed Lithiation and Derivative Synthesis

Keith Smith, G. El‐Hiti, and M. Alshammari (2013) detailed the directed lithiation of related compounds, illustrating the method's utility in synthesizing substituted products with potential applications in materials science and organic synthesis. This process involves lithiation at specific sites on the compound, facilitating the introduction of various functional groups that can tailor the physical and chemical properties of the resulting materials (Smith, El‐Hiti, & Alshammari, 2013).

Antiproliferative Activity Against Cancer Cell Lines

Research into N,N'-diarylureas has identified these compounds as potent activators of specific kinases and inhibitors of cancer cell proliferation. S. Denoyelle et al. (2012) found that symmetrical N,N'-diarylureas could inhibit cancer cell proliferation by affecting the eIF2α kinase heme-regulated inhibitor, demonstrating potential as non-toxic, target-specific anti-cancer agents. These findings suggest that derivatives of N-(4-tert-butylphenyl)-N'-(3-methoxyphenyl)urea could have significant therapeutic applications in oncology (Denoyelle et al., 2012).

Advanced Materials Research

H. Kagawa, M. Sagawa, and A. Kakuta (1993) reported on the synthesis and characterization of a compound closely related to N-(4-tert-butylphenyl)-N'-(3-methoxyphenyl)urea, demonstrating significant second-order harmonic generation (SHG) efficiency. This property is crucial for applications in nonlinear optics, where materials capable of converting light frequencies are in demand for the development of new optical devices (Kagawa, Sagawa, & Kakuta, 1993).

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-3-(3-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)13-8-10-14(11-9-13)19-17(21)20-15-6-5-7-16(12-15)22-4/h5-12H,1-4H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXKCXSIGNTYBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylphenyl)-N'-(3-methoxyphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)

![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)

![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)

![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)